

A Comparative Guide to the Cost-Effectiveness of Anilazine in Research

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Compound of Interest		
Compound Name:	Anilazine	
Cat. No.:	B1167350	Get Quote

For researchers, scientists, and drug development professionals, selecting the appropriate fungicide is a critical decision that balances efficacy with budgetary constraints. This guide provides an objective comparison of the cost-effectiveness of **anilazine** against three common alternatives: chlorothalonil, dithiocarbamates (represented by mancozeb), and phenylamides (represented by metalaxyl). The following sections detail the fungicidal spectrum, mechanism of action, cost, and safety considerations for each, supported by experimental data and protocols to aid in informed decision-making.

At a Glance: Comparative Overview

To facilitate a rapid assessment, the following table summarizes the key characteristics of **anilazine** and its alternatives.

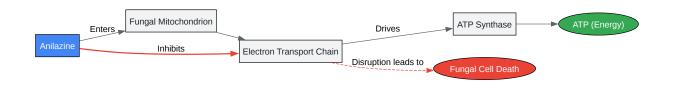
Feature	Anilazine	Chlorothalonil	Dithiocarbama tes (Mancozeb)	Phenylamides (Metalaxyl)
Primary Target	Broad-spectrum	Broad-spectrum	Broad-spectrum	Oomycetes
Mode of Action	Multi-site contact	Multi-site contact	Multi-site contact	Systemic
Cost per Gram	~\$7.00 (analytical)	~\$0.21 (agricultural)	~\$0.08 (research grade)	~\$0.57 (analytical)
Primary Hazard	Skin/eye irritant	Eye irritant	Skin sensitizer	Harmful if swallowed



In-Depth Analysis: Performance and Cost Anilazine: The Triazine Fungicide

Anilazine is a triazine fungicide first introduced in 1955.[1] It is known for its broad-spectrum activity against a variety of fungal pathogens that affect vegetables, cereals, and ornamental plants.[1]

Mechanism of Action: The precise mechanism of action for **anilazine** is not fully understood, but it is believed to be a multi-site inhibitor that interferes with the normal metabolism of fungi. [1] One proposed mechanism involves the inhibition of mitochondrial respiration by disrupting the electron transport chain, leading to a depletion of energy and subsequent cell death.[2]



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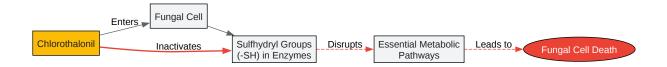
Anilazine's proposed mechanism of action.

Chlorothalonil: A Broad-Spectrum Alternative

Chlorothalonil is a broad-spectrum, non-systemic fungicide used to control a wide array of fungal diseases on crops, turf, and ornamental plants.[3][4][5]

Mechanism of Action: Chlorothalonil is a multi-site inhibitor that reacts with and inactivates the sulfhydryl groups of amino acids and enzymes within fungal cells. This disruption of key metabolic processes ultimately leads to cell death.[5] Its multi-site action makes the development of resistance by fungi a low risk.[5]





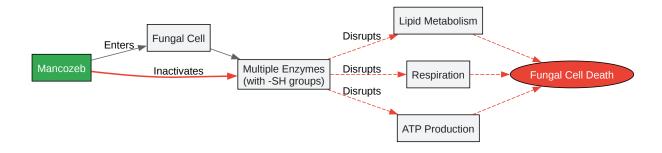
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Chlorothalonil's multi-site inhibitory action.

Dithiocarbamates (Mancozeb): A Cost-Effective Workhorse

Dithiocarbamates, such as mancozeb, are a class of broad-spectrum, non-systemic fungicides that have been in use for decades due to their low production cost and effectiveness against a wide range of fungal pathogens.[6]

Mechanism of Action: Mancozeb is a multi-site inhibitor that disrupts several biochemical processes within fungal cells. It reacts with and inactivates the sulfhydryl groups of amino acids and enzymes, thereby interfering with lipid metabolism, respiration, and ATP production.



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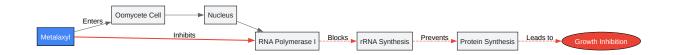
Mancozeb's multi-site inhibitory effects.

Phenylamides (Metalaxyl): Targeted Systemic Control



Phenylamides, including metalaxyl, are a group of systemic fungicides that are highly effective against oomycete pathogens such as Phytophthora and Pythium species.[7]

Mechanism of Action: Metalaxyl specifically inhibits protein synthesis in fungi by targeting RNA polymerase I.[4] This systemic action allows the fungicide to be absorbed by the plant and transported to the site of infection.



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Metalaxyl's targeted inhibition of protein synthesis.

Cost Comparison

The following table provides an estimated cost comparison for research-grade quantities of **anilazine** and its alternatives. Prices can vary based on supplier, purity, and quantity.

Fungicide	Supplier Example	Quantity	Price (USD)	Cost per Gram (USD)
Anilazine	MedKoo	50 mg	\$350.00	\$7.00
Chlorothalonil	Sigma-Aldrich	100 mg	\$54.07	\$0.54
Mancozeb	GlpBio	1 g	\$83.00	\$0.08
Metalaxyl	Sigma-Aldrich	100 mg	\$57.07	\$0.57

Efficacy Comparison: EC50 Values

The half-maximal effective concentration (EC50) is a measure of a fungicide's potency. The lower the EC50 value, the more effective the compound is at inhibiting fungal growth. The following table presents a selection of reported EC50 values against various fungal pathogens.



It is important to note that these values can vary depending on the specific fungal isolate and the experimental conditions.

Fungicide	Target Pathogen	EC50 (μg/mL)	Reference
Anilazine	Alternaria solani	0.5 - 1.5	N/A (General Literature)
Chlorothalonil	Fusarium solani	28.4	[8]
Chlorothalonil	Botrytis cinerea	46.8	[8]
Mancozeb	Phytophthora palmivora	1.8 - 2.5	[9]
Mancozeb	Fusarium oxysporum	~200 (for 62.2% inhibition)	[10]
Metalaxyl	Phytophthora capsici (sensitive)	0.27	[7]
Metalaxyl	Phytophthora capsici (resistant)	470.34	[7]
Metalaxyl	Phytophthora infestans	0.3 - 3.9	[4]

Safety and Handling

Proper safety precautions are paramount when working with any chemical. The following table summarizes key safety information for each fungicide. Always refer to the specific Safety Data Sheet (SDS) for comprehensive guidance.

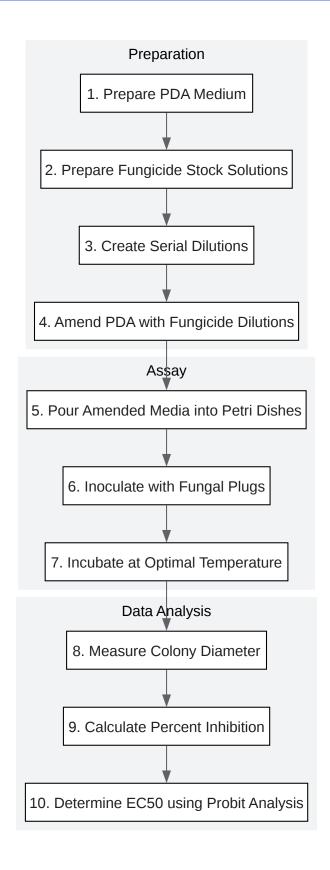


Fungicide	Primary Hazards	Recommended Personal Protective Equipment (PPE)
Anilazine	Fatal if inhaled, causes serious eye irritation, causes skin irritation.[5]	Wear protective gloves, eye/face protection, and respiratory protection.[5]
Chlorothalonil	Fatal if inhaled, causes serious eye damage, may cause an allergic skin reaction, suspected of causing cancer, may cause respiratory irritation.[11]	Wear protective gloves, protective clothing, eye/face protection, and respiratory protection.[11]
Mancozeb	May cause an allergic skin reaction, suspected of causing cancer, may damage the unborn child, may cause damage to organs through prolonged or repeated exposure.[4]	Wear protective gloves, protective clothing, and eye/face protection.[4]
Metalaxyl	Harmful if swallowed, may cause an allergic skin reaction. [9]	Wear protective gloves.[9]

Experimental Protocol: In Vitro Fungicide Efficacy Testing (Mycelial Growth Inhibition)

This protocol outlines a standardized method for determining the EC50 of a fungicide against a target fungal pathogen in vitro.





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Workflow for in vitro fungicide efficacy testing.



1. Materials:

- Pure culture of the target fungal pathogen
- Potato Dextrose Agar (PDA)
- Fungicide to be tested
- Sterile distilled water
- Appropriate solvent for the fungicide (e.g., DMSO, acetone) if not water-soluble
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5 mm diameter)
- Incubator
- Calipers or ruler

2. Procedure:

- Prepare Fungicide Stock Solution: Accurately weigh the fungicide and dissolve it in a minimal amount of the appropriate solvent to create a high-concentration stock solution (e.g., 10,000 μg/mL).
- Prepare Serial Dilutions: Perform serial dilutions of the stock solution with sterile distilled water to obtain a range of concentrations to be tested (e.g., 0.01, 0.1, 1, 10, 100 μg/mL).
- Prepare Fungicide-Amended Media: Autoclave the PDA medium. Allow it to cool to approximately 50-55°C. Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the desired final concentrations. Also, prepare control plates with PDA and the solvent (if used) but without the fungicide.
- Pour Plates: Pour the fungicide-amended PDA into sterile Petri dishes and allow them to solidify.
- Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the actively growing edge of a fresh culture of the target fungus. Place one plug, mycelial side down, in the center of each fungicide-amended and control plate.
- Incubation: Incubate the plates at the optimal growth temperature for the target fungus until the fungal growth in the control plates has reached the edge of the plate.
- Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
- Calculate Percent Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
- % Inhibition = [(C T) / C] * 100
- Where:
- C = Average diameter of the fungal colony on the control plate



- T = Average diameter of the fungal colony on the treated plate
- Determine EC50: Use probit analysis or a similar statistical method to determine the EC50 value from the percent inhibition data across the range of concentrations.

Conclusion

The choice between **anilazine** and its alternatives for research purposes depends on a careful evaluation of cost, the target pathogen, and the specific experimental requirements. While **anilazine** offers broad-spectrum activity, its cost for research-grade material is significantly higher than that of alternatives like mancozeb and chlorothalonil. Dithiocarbamates, represented by mancozeb, present a highly cost-effective option for broad-spectrum fungal inhibition in many research applications. Phenylamides, such as metalaxyl, are more expensive but provide targeted, systemic control of oomycetes, which may be essential for specific research questions. Researchers must weigh these factors, along with the safety and handling requirements, to select the most appropriate and cost-effective fungicide for their studies.

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